3-氨基利福霉素 S
描述
3-Aminorifamycin S is a compound related to the rifamycin family, which are notable for their antibacterial properties, particularly against mycobacteria responsible for diseases such as tuberculosis. The biosynthesis of ansamycins, a class to which rifamycins belong, involves 3-amino-5-hydroxybenzoic acid as a direct precursor. This precursor contributes to the formation of the seven-carbon amino starter unit that is integral to the structure of ansamycins. A genetic study on Nocardia mediterranei, a bacterium involved in rifamycin biosynthesis, revealed the role of 3-amino-5-hydroxybenzoic acid in the production of these compounds .
Synthesis Analysis
The synthesis of new rifamycins has been explored by incorporating different l-amino acids into the rifamycin structure. These modifications were achieved through the formation of amine linkages, resulting in a variety of rifamycin derivatives with different ester substituents. The synthesis process was monitored and confirmed using spectroscopic methods such as FT-IR and NMR, as well as DFT calculations to visualize the structures .
Molecular Structure Analysis
The molecular structure of the new rifamycin derivatives, including those related to 3-Aminorifamycin S, was found to exist in two forms in solution. One is a zwitterionic form, where a proton is transferred from the phenolic OH group to a secondary amine, and the other is a pseudocyclic structure that is stabilized by an intramolecular hydrogen bond within the protonated C(3)-substituent. These structural variations have implications for the compound's physical and chemical properties .
Chemical Reactions Analysis
The chemical behavior of rifamycins, including 3-Aminorifamycin S derivatives, is influenced by their molecular structure. The zwitterionic and pseudocyclic forms suggest that these compounds can participate in various chemical reactions, such as proton transfer and intramolecular hydrogen bonding, which may affect their interaction with bacterial RNA polymerases and, consequently, their antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the rifamycin derivatives, such as logP and solubility, are affected by the structure of the compound, particularly the bulkiness of the ester substituent. These properties are crucial in determining the antibacterial efficacy of the compounds. The study found that derivatives with aromatic l-amino acids and bulky ester groups exhibited high antibacterial activity against various strains of Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to that of rifampicin . The structure-activity relationship (SAR) analysis highlighted the importance of solubility and the size of the ester substituent in achieving potent antibacterial effects.
科学研究应用
抗生素特性和应用
- 氨基利福霉素和孢子内酰胺: 研究从微单孢菌属 sp. 的培养物中鉴定了新的 ansa 大环内酯类抗生素,包括 3-氨基利福霉素 S。这些化合物以其有效的抗生素特性而著称,特别是对结核分枝杆菌 (Williams 等人,2017)。
抗生素耐药机制
- 抗生素耐药中的底物混杂性: 已经探索了对包括氨基糖苷类在内的抗生素的耐药机制。这包括药物的酶催化化学修饰,影响 3-氨基利福霉素 S 等抗生素的疗效 (Fong & Berghuis, 2002)。
生物合成途径和化学合成
- 利福霉素的生物合成: 研究已经深入探讨了利福霉素的生物合成途径,其中包括 3-氨基-5-羟基苯甲酸在这些抗生素形成中的作用。此途径对于理解 3-氨基利福霉素 S 等化合物的合成至关重要 (Kim 等人,1998)。
在细菌遗传学中的应用
- 植物细胞中的基因表达: 已经将包括与氨基糖苷类抗生素相关的细菌基因插入植物细胞中以研究基因表达。这包括探索与 3-氨基利福霉素 S 等抗生素相关的基因 (Fraley 等人,1983)。
化学相互作用和分子结构
- 与 DNA 的相互作用: 对源自 3-氨基利福霉素 S 等化合物的抗肿瘤抗生素的研究提供了它们与 DNA 相互作用的见解。这包括了解这些抗生素的结构方面及其在分子水平上的相互作用 (Bailly 等人,1998)。
在感染治疗中的应用
- 在治疗分枝杆菌感染中的作用: 对利福霉素抗生素(包括 3-氨基利福霉素 S 的衍生物)的研究强调了它们在治疗分枝杆菌感染(如结核病)中的重要性 (Sensi, 1983)。
未来方向
While specific future directions for 3-Aminorifamycin S are not mentioned in the search results, the growing antimicrobial resistance crisis has revitalized research into alternatives, with one of the most promising avenues being bacteriophage therapy . Additionally, the development of new molecularly targeted agents is an active area of research .
作用机制
Target of Action
3-Aminorifamycin S, a member of the rifamycin family, primarily targets the DNA-dependent RNA polymerase (RNAP) of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .
Mode of Action
The compound exerts its antibacterial effect by inhibiting RNA synthesis . It achieves this by strongly binding to the RNAP , thereby preventing the enzyme from carrying out its function . This interaction disrupts the transcription process, leading to the inhibition of protein synthesis and ultimately the death of the bacterial cell .
Biochemical Pathways
The rifamycin family, including 3-Aminorifamycin S, affects the RNA synthesis pathway . By inhibiting RNAP, the compound disrupts the formation of mRNA, tRNA, and rRNA, all of which are essential for protein synthesis and other vital cellular functions . This disruption leads to the bactericidal activity of the compound .
Pharmacokinetics
They undergo autoinduction , where they induce their own clearance through the liver via their effects on metabolizing enzymes . This leads to a decrease in rifamycin exposure during the first 6 –14 days of oral administration . Rifamycins are also known to be well-distributed intra- and extracellularly due to their polar nature, with 60 –90% excretion in feces and urine .
Result of Action
The primary result of 3-Aminorifamycin S’s action is the death of bacterial cells . By inhibiting RNAP and disrupting RNA synthesis, the compound prevents the production of essential proteins within the bacterial cell . This leads to the cessation of vital cellular functions and ultimately results in the bactericidal effect of the compound .
属性
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10+,14-13+,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPJCQGFZSDIHE-GVDHMVJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminorifamycin S | |
CAS RN |
51756-80-0 | |
Record name | 3-Amino-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51756-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminorifamycin S | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051756800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifamycin, 3-amino-1,4-dideoxy-1,4-dihydro-1,4-dioxo-(9Cl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINORIFAMYCIN S | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIR7I7GQB6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。